Cas no 2703782-05-0 (2-carbamimidamido-N-2-(2,5-dichlorothiophen-3-yl)ethylacetamide hydrochloride)

2-carbamimidamido-N-2-(2,5-dichlorothiophen-3-yl)ethylacetamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- EN300-28228124
- 2703782-05-0
- 2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride
- 2-carbamimidamido-N-2-(2,5-dichlorothiophen-3-yl)ethylacetamide hydrochloride
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- MDL: MFCD34551359
- Inchi: 1S/C9H12Cl2N4OS.ClH/c10-6-3-5(8(11)17-6)1-2-14-7(16)4-15-9(12)13;/h3H,1-2,4H2,(H,14,16)(H4,12,13,15);1H
- InChI Key: NIVWDPRTXNHCFE-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(S1)Cl)CCNC(C/N=C(\N)/N)=O.Cl
Computed Properties
- Exact Mass: 329.987565g/mol
- Monoisotopic Mass: 329.987565g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 299
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 122Ų
2-carbamimidamido-N-2-(2,5-dichlorothiophen-3-yl)ethylacetamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28228124-2.5g |
2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride |
2703782-05-0 | 91.0% | 2.5g |
$3362.0 | 2025-03-19 | |
Enamine | EN300-28228124-10g |
2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride |
2703782-05-0 | 91% | 10g |
$7373.0 | 2023-09-09 | |
1PlusChem | 1P0280DA-100mg |
2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride |
2703782-05-0 | 91% | 100mg |
$798.00 | 2024-05-08 | |
1PlusChem | 1P0280DA-250mg |
2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride |
2703782-05-0 | 91% | 250mg |
$1112.00 | 2023-12-18 | |
1PlusChem | 1P0280DA-10g |
2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride |
2703782-05-0 | 91% | 10g |
$9175.00 | 2023-12-18 | |
1PlusChem | 1P0280DA-2.5g |
2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride |
2703782-05-0 | 91% | 2.5g |
$4218.00 | 2023-12-18 | |
Enamine | EN300-28228124-0.1g |
2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride |
2703782-05-0 | 91.0% | 0.1g |
$595.0 | 2025-03-19 | |
Enamine | EN300-28228124-0.25g |
2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride |
2703782-05-0 | 91.0% | 0.25g |
$849.0 | 2025-03-19 | |
Enamine | EN300-28228124-10.0g |
2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride |
2703782-05-0 | 91.0% | 10.0g |
$7373.0 | 2025-03-19 | |
Enamine | EN300-28228124-0.5g |
2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride |
2703782-05-0 | 91.0% | 0.5g |
$1338.0 | 2025-03-19 |
2-carbamimidamido-N-2-(2,5-dichlorothiophen-3-yl)ethylacetamide hydrochloride Related Literature
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
Additional information on 2-carbamimidamido-N-2-(2,5-dichlorothiophen-3-yl)ethylacetamide hydrochloride
Introduction to 2-Carbamimidamido-N-2-(2,5-dichlorothiophen-3-yl)ethylacetamide Hydrochloride (CAS No. 2703782-05-0)
2-Carbamimidamido-N-2-(2,5-dichlorothiophen-3-yl)ethylacetamide hydrochloride (CAS No. 2703782-05-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to this compound.
The chemical structure of 2-carbamimidamido-N-2-(2,5-dichlorothiophen-3-yl)ethylacetamide hydrochloride is intricate and well-defined. The core structure consists of a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions, which is attached to an ethylamine moiety. The ethylamine group is further functionalized with a carbamimidamido group and an acetamide group. The presence of these functional groups imparts specific chemical and biological properties to the molecule.
Synthesis methods for 2-carbamimidamido-N-2-(2,5-dichlorothiophen-3-yl)ethylacetamide hydrochloride have been extensively studied. One common approach involves the reaction of 2,5-dichlorothiophene with an appropriate amine derivative to form the substituted thiophene intermediate. This intermediate is then further modified through a series of reactions to introduce the carbamimidamido and acetamide functionalities. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for the preparation of this compound.
The biological properties of 2-carbamimidamido-N-2-(2,5-dichlorothiophen-3-yl)ethylacetamide hydrochloride have been a focal point of numerous studies. Research has shown that this compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has demonstrated significant anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. The compound's ability to modulate specific cellular pathways and receptors has also been explored in depth.
In the context of pharmaceutical research, 2-carbamimidamido-N-2-(2,5-dichlorothiophen-3-yl)ethylacetamide hydrochloride has shown promise as a lead compound for drug development. Preclinical studies have evaluated its efficacy in various disease models, including bacterial infections and inflammatory conditions. These studies have provided valuable insights into the compound's pharmacokinetics and pharmacodynamics, paving the way for further clinical investigations.
Recent research advancements have shed light on the mechanism of action of 2-carbamimidamido-N-2-(2,5-dichlorothiophen-3-yl)ethylacetamide hydrochloride. Studies have revealed that the compound interacts with specific protein targets involved in microbial growth and inflammation. This interaction disrupts key biological processes, leading to its therapeutic effects. Ongoing research aims to optimize the compound's structure to enhance its potency and selectivity while minimizing potential side effects.
The potential applications of 2-carbamimidamido-N-2-(2,5-dichlorothiophen-3-yl)ethylacetamide hydrochloride are diverse and promising. In addition to its antimicrobial and anti-inflammatory properties, it may also have applications in other therapeutic areas such as cancer treatment and neurodegenerative diseases. Collaborative efforts between academic researchers and pharmaceutical companies are underway to explore these possibilities further.
In conclusion, 2-carbamimidamido-N-2-(2,5-dichlorothiophen-3-yl)ethylacetamide hydrochloride (CAS No. 2703782-05-0) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its diverse biological activities, makes it an attractive candidate for further development as a therapeutic agent. As research continues to advance, it is likely that this compound will play an important role in addressing unmet medical needs.
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